

Spectroscopic data of 1,4-Cyclohexanedimethanol, dibenzoate

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Compound of Interest

Compound Name: 1,4-Cyclohexanedimethanol,
dibenzoate

Cat. No.: B1581864

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An In-depth Technical Guide on the Spectroscopic Data of **1,4-Cyclohexanedimethanol, dibenzoate**

This technical guide provides a comprehensive overview of the spectroscopic data for **1,4-Cyclohexanedimethanol, dibenzoate**, a versatile solid polyol benzoate modifier used in a wide range of polymer systems.^[1] The information is intended for researchers, scientists, and drug development professionals, offering detailed data presentation and experimental protocols. This compound, with the chemical formula $C_{22}H_{24}O_4$ and a molecular weight of approximately 352.43 g/mol, exists as cis and trans isomers, which can influence the physical properties of the final polymers it is incorporated into.^[2]

Spectroscopic Data

The structural elucidation and characterization of **1,4-Cyclohexanedimethanol, dibenzoate** are primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is crucial for confirming the molecular structure and determining the isomeric ratio (cis/trans) of the compound.

¹H NMR Spectroscopy: Proton NMR provides distinct signals for the different protons within the molecule. The aromatic protons of the benzoate groups are typically observed in the downfield region, while the methylene protons adjacent to the ester oxygen atoms appear further upfield. [2] The chemical shifts and coupling constants of the cyclohexyl ring protons can vary subtly between the cis and trans isomers due to their different spatial orientations.[2]

¹³C NMR Spectroscopy: Carbon NMR complements the proton NMR data, providing information about the carbon skeleton.[2] Key signals include the ester carbonyl carbon and the methylene carbons attached to the oxygen atoms.[2] The different symmetries of the cis and trans isomers result in distinct sets of signals for the cyclohexane ring carbons, which allows for the determination of the isomeric composition.[2]

Table 1: Typical NMR Chemical Shifts for **1,4-Cyclohexanedimethanol, dibenzoate**

Functional Group	¹ H NMR Chemical Shift (δ, ppm)	¹³ C NMR Chemical Shift (δ, ppm)
Aromatic Protons	7.8–8.1	-
Methylene Protons (–CH ₂ O–)	3.8–4.2	65–70
Ester Carbonyl Carbon	-	~167
Data is based on typical values for benzoate esters and substituted cyclohexanes.[2]		

Mass Spectrometry (MS)

Mass spectrometry is employed to confirm the molecular weight and to study the fragmentation pattern of **1,4-Cyclohexanedimethanol, dibenzoate**.

Table 2: Mass Spectrometry Data for **1,4-Cyclohexanedimethanol, dibenzoate**

Parameter	Value
Molecular Formula	C ₂₂ H ₂₄ O ₄
Average Mass	352.43 g/mol
Monoisotopic Mass	352.167459 g/mol
Expected Molecular Ion Peak [M] ⁺	m/z 352
Source: Benchchem[2]	

Infrared (IR) Spectroscopy

Infrared spectroscopy is useful for identifying the key functional groups present in the molecule, particularly the ester group. The IR spectrum would be expected to show a strong absorption band for the C=O stretching of the ester carbonyl group, typically in the range of 1725-1700 cm⁻¹. Other characteristic peaks would include C-O stretching and C-H stretching from the aromatic and aliphatic portions of the molecule.

Experimental Protocols

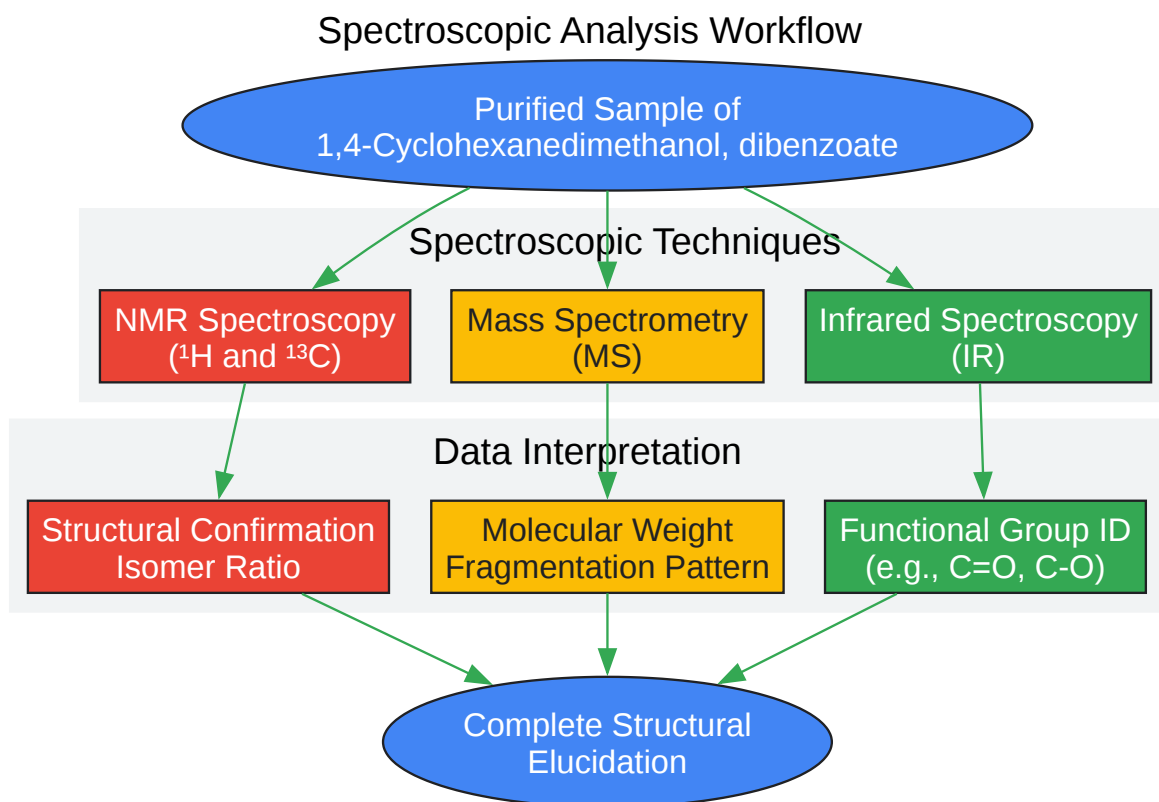
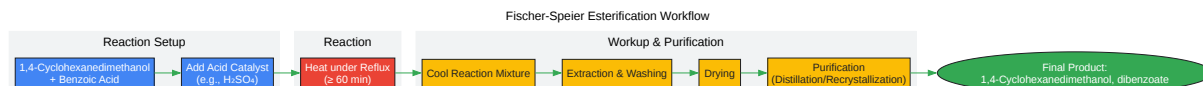
Detailed methodologies for the key spectroscopic techniques are outlined below.

Synthesis of 1,4-Cyclohexanedimethanol, dibenzoate

The primary method for synthesizing this compound is through a Fischer-Speier esterification reaction.[2]

- Reactants: 1,4-Cyclohexanedimethanol (CHDM) and two equivalents of benzoic acid are used as the starting materials.[2]
- Catalyst: A strong acid catalyst, such as sulfuric acid or phosphoric acid, is required.[2]
- Procedure: a. The alcohol (CHDM) and carboxylic acid (benzoic acid) are combined in a round-bottom flask.[3] b. The acid catalyst is added dropwise to the mixture while stirring.[3] c. The reaction mixture is heated under reflux for a specified period, typically at least 60 minutes, to drive the reaction to completion.[3] A drying tube is often used to prevent atmospheric moisture from interfering with the reaction.[3] d. After cooling, the product is

isolated and purified. This often involves an extraction process to remove the excess carboxylic acid and the catalyst, followed by drying and potentially distillation or recrystallization to obtain the pure ester.[3]



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